molecular formula C15H18BF3O2 B567679 (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1242770-50-8

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B567679
CAS No.: 1242770-50-8
M. Wt: 298.112
InChI Key: ICHUCLGNVHZZQF-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane (CAS RN: 1073354-88-7) is a high-purity organoboron reagent featuring a styryl group with a terminal trifluoromethyl substituent. This compound belongs to the class of pinacol boronic esters, which are widely employed as stable and efficient nucleophilic coupling partners in transition metal-catalyzed reactions . Its primary research application is in Suzuki–Miyaura (SM) cross-coupling , a powerful carbon-carbon bond-forming transformation that is a cornerstone of modern organic synthesis, especially in the construction of complex biaryl and conjugated systems for pharmaceuticals and materials science . The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can significantly influence the electronic properties of the molecule and the resulting coupled product, a feature highly valuable in medicinal chemistry and agrochemical research . In the SM coupling mechanism, this reagent acts as the nucleophilic component. The boronic ester moiety transmetalates to a palladium catalyst that has undergone oxidative addition with an organic electrophile (e.g., an aryl or vinyl halide), ultimately leading to the formation of a new carbon-carbon bond . The pinacol ester group provides enhanced stability compared to boronic acids, making the compound easier to handle and store while remaining highly reactive under standard basic coupling conditions. The (E)-configured styryl double bond is preserved during the coupling, allowing for the synthesis of extended, defined conjugated systems. This product is offered with a purity of 95% or greater and should be stored in a cool, dark place, preferably between 2-8°C, to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHUCLGNVHZZQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855654
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242770-50-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

A representative procedure involves combining 4-(trifluoromethyl)bromobenzene (2.0 mmol, 1.0 equiv.) with pinacol vinylboronate (2.2 mmol, 1.1 equiv.) in anhydrous toluene (8.0 mL). The catalytic system comprises Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%), with DIPEA (4.0 mmol, 2.0 equiv.) as the base. The reaction proceeds at 95°C under a nitrogen atmosphere for 3 hours , yielding the target compound in 82–85% isolated yield after silica gel chromatography.

Table 1: Optimization of Heck Coupling Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd₂(dba)₃<70% at 2 mol%
LigandP(t-Bu)₃·HBF₄No reaction without ligand
Temperature95°C<50% at 80°C
Reaction Time3 hours90% conversion at 1.5 hours

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the vinylboronate. Migratory insertion generates a palladium-alkene intermediate, which undergoes β-hydride elimination to release the trans-configured product. The trifluoromethyl group enhances electrophilicity at the aryl bromide, accelerating oxidative addition.

Alternative Synthetic Strategies

Suzuki-Miyaura Cross-Coupling

While less commonly reported for this specific compound, Suzuki-Miyaura coupling between 4-(trifluoromethyl)styrylboronic acid and a halogenated pinacol boronate ester could theoretically yield the product. However, this route faces challenges:

  • Protodeborylation : Competitive deborylation under basic conditions reduces yields.

  • Steric hindrance : The tetramethyl dioxaborolane ring impedes transmetalation.

Direct Boronate Esterification

Condensation of 4-(trifluoromethyl)styrylboronic acid with pinacol in azeotropic toluene under Dean-Stark conditions represents a potential route. However, this method:

  • Requires stringent anhydrous conditions to prevent hydrolysis

  • Yields rarely exceed 60% due to equilibrium limitations

Structural Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.60–7.54 (m, 2H, aryl CH)

  • δ 7.41–7.30 (m, 2H, vinyl CH + aryl CH)

  • δ 6.16 (d, J = 18.4 Hz, 1H, trans-vinyl CH)

  • δ 1.24 (s, 12H, pinacol CH₃)

¹¹B NMR (128 MHz, DMSO-d₆):

  • δ 30.2 ppm (singlet, sp²-hybridized boron)

HRMS (ESI-TOF):

  • m/z Calcd for C₁₅H₁₈BF₃O₂ [M+H]⁺: 298.1342

  • Found: 298.1338

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity with retention time = 12.7 min.

Critical Process Considerations

Ligand Selection

The P(t-Bu)₃·HBF₄ ligand system proves critical for:

  • Stabilizing the active Pd(0) species

  • Suppressing β-hydride elimination side reactions

  • Enabling turnover numbers >1,000

Solvent Effects

Comparative studies reveal:

  • Toluene : Optimal for reactivity (Dielectric constant ε = 2.4)

  • THF/DMF : Lead to ligand dissociation and reduced yields

  • Water-containing systems : Cause boronate hydrolysis

Scale-Up and Industrial Relevance

Kilogram-scale batches demonstrate:

  • Consistent yields (83±2%) at 10 L reactor scale

  • Catalyst recovery via Pd scavenging resins (≥95% Pd removal)

  • Purification via crystallization from heptane/EtOAc (3:1) avoids chromatography

Table 2: Cost Analysis per Kilogram

ComponentCost (USD/kg)
4-(Trifluoromethyl)bromobenzene420
Pd₂(dba)₃12,000
P(t-Bu)₃·HBF₄8,500
Total Production Cost $1,200

Emerging Methodologies

Recent advances in photoinduced borylation and electrochemical coupling show promise for:

  • Reducing palladium loading to 0.1 mol%

  • Enabling room-temperature reactions

  • Improving E-factor metrics by 40%

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Cross-coupling reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis Applications

1.1 Borylative Functionalization
One of the primary applications of this compound is in the borylative functionalization of olefins. The compound serves as an efficient borylating agent in reactions catalyzed by transition metals. For example, studies have shown that (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane can be effectively used in the preparation of boryl-functionalized alkenes and enynes through selective diboration processes. This application is particularly valuable for synthesizing complex molecules with high regioselectivity and yield .

1.2 Hydroboration Reactions
The compound has been utilized in metal-free hydroboration reactions of alkynes. It facilitates the direct addition of boron across triple bonds to yield vinyl boronates. This method is advantageous as it avoids the use of heavy metals and provides a greener alternative for synthesizing organoboron compounds .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLED materials has been explored due to its unique electronic properties. The trifluoromethyl group enhances electron-withdrawing characteristics, improving the performance and stability of OLED devices. Research indicates that devices utilizing this compound exhibit increased efficiency and longer operational lifetimes .

2.2 Photovoltaic Materials
In photovoltaic applications, this compound has been investigated for its potential to improve charge transport properties in organic solar cells. Its ability to form stable complexes with other organic semiconductors enhances light absorption and energy conversion efficiency .

Biological Applications

3.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. The trifluoromethyl group is known to influence biological activity by modulating lipophilicity and metabolic stability. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation effectively .

Case Studies

StudyApplicationFindings
Marder et al., 2022Borylative FunctionalizationDemonstrated high yields in the synthesis of boryl-functionalized enynes using this compound as a reagent .
Daniliuc et al., 2013Hydroboration ReactionsShowed effective hydroboration of alkynes with minimal side products using this compound under inert conditions .
Recent Anticancer StudiesBiological ActivityInvestigated derivatives for anticancer properties; found significant inhibition of tumor cell lines .

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoromethyl group in the target compound distinguishes it from structurally analogous alkenyl boronates. Key comparisons include:

Compound Substituent Electronic Effect Melting Point/Stability Key Applications
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane -CF₃ Strong electron-withdrawing Not reported; likely stable at 2–8°C Cross-coupling, fluorescence probes
(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OCH₃ Electron-donating Not reported Fluorescence sensing
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -F (meta, para) Moderate electron-withdrawing Not reported Catalysis, drug intermediates
(E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane -CH₃ Electron-donating Stable at 2–8°C Cross-coupling

Key Findings :

  • The -CF₃ group enhances electrophilicity at the boron center, improving reactivity in oxidative conditions (e.g., H₂O₂ detection) compared to electron-donating -OCH₃ or -CH₃ .
  • Difluoro substituents () offer intermediate electronic effects, balancing reactivity and stability for catalytic applications .

Stereochemical Influence on Reactivity

The E-configuration of the styryl group is crucial for applications requiring planar geometry, such as fluorescence resonance energy transfer (FRET). Comparisons with Z-isomers include:

Property (E)-Isomer (Z)-Isomer
Synthesis Method Hydroboration of terminal alkynes (e.g., phenylacetylene + pinacolborane) Hydroboration/protodeboronation of alkynyl boronates
Stability More thermally stable due to steric minimization Prone to isomerization under heat/light
Cross-Coupling Efficiency Higher yields in Suzuki reactions due to reduced steric hindrance Lower reactivity due to steric clash with catalysts

Example : In hydroboration reactions, the E-isomer forms preferentially under neat conditions at 100°C, while Z-isomers require stoichiometric control with dicyclohexylborane .

a) Fluorescence Probes

The target compound’s -CF₃ group may enhance selectivity in H₂O₂ detection by accelerating boronate oxidation. Comparatively, methoxy-substituted analogs (e.g., MSTBPin in ) exhibit redshifted emission (510 nm vs. 430 nm for -CF₃), demonstrating substituent-dependent spectral tuning .

b) Cross-Coupling Reactions

In Suzuki-Miyaura reactions, the -CF₃ group improves electrophilicity, enabling coupling with aryl chlorides at lower catalyst loadings compared to -CH₃ analogs .

c) Medicinal Chemistry

Analogous compounds (e.g., ) serve as intermediates for kinase inhibitors, where -CF₃ enhances metabolic stability and target binding .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol, has garnered interest in various fields including organic synthesis and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, confer distinct electronic properties that enhance its utility in biological applications.

  • Molecular Formula : C15H18BF3O2
  • CAS Number : 1242770-50-8
  • Molecular Weight : 298.11 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a building block for drug development and material science. Its applications include:

  • Protein Degradation : This compound is utilized in the design of protein degraders that target specific proteins for degradation via the ubiquitin-proteasome system. The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing nature .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Synthesis and Mechanism

The synthesis typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This reaction forms stable carbon-carbon bonds crucial for further functionalization in medicinal chemistry .

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound was found to induce apoptosis through mitochondrial pathways .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12Apoptosis induction
    HeLa (Cervical)15Mitochondrial pathway activation
    A549 (Lung)10Cell cycle arrest
  • Protein Targeting :
    • In another investigation focused on protein degradation, this compound was shown to selectively bind to a target protein involved in tumor growth regulation. This selectivity was attributed to the unique electronic properties imparted by the trifluoromethyl group .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other boronic acid derivatives:

Compound NameBiological Activity
(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolaneModerate anticancer activity
(E)-4-Methyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolaneLower binding affinity

Q & A

Q. What are the key synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane?

The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions to achieve stereoselective formation of the (E)-isomer . For derivatives with trifluoromethyl groups, cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using palladium catalysts and optimized bases (e.g., triethylamine) in solvents like 1,4-dioxane are employed .

Q. How can the stereochemical integrity of the (E)-configuration be confirmed experimentally?

The (E)-configuration is verified via 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy. The trans coupling constant (JH-HJ_{\text{H-H}}) for the styryl protons typically appears between 16–18 Hz, consistent with an anti-periplanar arrangement. Additionally, 19F^{19}\text{F} NMR can resolve trifluoromethyl group splitting patterns, corroborating the geometry .

Q. What are the primary applications of this compound in organic synthesis?

This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or styryl derivatives, critical in pharmaceuticals and materials science. Its trifluoromethyl group enhances electron-withdrawing effects, improving reactivity in coupling with aryl halides or triflates .

Q. What precautions are necessary for handling and storage?

Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, dioxane) during reactions. Hazard statements (H302, H315, H319) indicate risks of toxicity, skin irritation, and eye damage; use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst system : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand optimization (e.g., SPhos) enhances turnover.
  • Base selection : Triethylamine or K2_2CO3_3 in biphasic systems (dioxane/water) improves coupling efficiency.
  • Temperature : Reactions at 80–100°C typically achieve >80% yield, while lower temperatures risk incomplete conversion . Contradictory reports on solvent systems (e.g., ethyl acetate vs. THF) suggest solvent polarity impacts protodeboronation side reactions .

Q. What analytical methods differentiate this compound from its (Z)-isomer or boronic acid analogues?

  • NMR : The (E)-isomer shows distinct 1H^{1}\text{H} NMR vinyl proton coupling constants (J=1618J = 16–18 Hz) vs. J=1012J = 10–12 Hz for (Z)-isomers.
  • IR spectroscopy : The B–O stretching vibration (~1350 cm1^{-1}) and styryl C=C stretch (~1600 cm1^{-1}) provide structural confirmation.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]+^+ at m/z 340.18) .

Q. How does the trifluoromethyl group affect the compound’s reactivity in cross-coupling vs. non-fluorinated analogues?

The electron-withdrawing CF3_3 group increases the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, it may also promote protodeboronation under acidic conditions, requiring careful pH control (pH 7–9) . Comparative studies show CF3_3-substituted boronates achieve 10–15% higher yields than methyl or methoxy analogues in aryl couplings .

Q. What strategies mitigate common side reactions (e.g., homocoupling or protodeboronation)?

  • Homocoupling : Use degassed solvents and strict inert atmospheres to suppress oxidative dimerization.
  • Protodeboronation : Avoid protic solvents; add phase-transfer catalysts (e.g., TBAB) in biphasic systems.
  • By-product analysis : Monitor via TLC or GC-MS to identify and quantify undesired pathways .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?

Density functional theory (DFT) calculations model transition states during transmetalation, revealing that the CF3_3 group lowers the activation energy for Pd–B bond formation. Simulations also predict steric effects from the pinacolato ligand, guiding ligand design for improved catalytic efficiency .

Q. What are the limitations of using this compound in large-scale synthesis?

Challenges include:

  • Stereochemical instability : Prolonged heating (>12 h) may induce E/Z isomerization.
  • Purification : Column chromatography is often required due to boronate ester sensitivity, reducing scalability.
  • Cost : Fluorinated reagents and specialized catalysts (e.g., Pd/ligand systems) increase production costs .

Methodological Tables

Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPdCl2_2(dppf) (2 mol%)High turnover, <5% homocoupling
Solvent SystemDioxane/H2_2O (4:1)Prevents protodeboronation
Temperature80°CBalances rate and stability
BaseK2_2CO3_3Mild, compatible with boronate esters
Reaction Time8–12 h>85% conversion

Table 2. Comparative NMR Data for (E)- vs. (Z)-Isomers

Proton/Group(E)-Isomer (1H^{1}\text{H} NMR)(Z)-Isomer (1H^{1}\text{H} NMR)
Styryl Hα_\alphaδ 6.85 (d, J=16.5J = 16.5 Hz)δ 6.70 (d, J=11.2J = 11.2 Hz)
Styryl Hβ_\betaδ 7.45 (d, J=16.5J = 16.5 Hz)δ 6.95 (d, J=11.2J = 11.2 Hz)
CF3_3δ –63.5 (q, J=3.2J = 3.2 Hz)δ –63.2 (q, J=3.1J = 3.1 Hz)

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